4-Undecylidine-3-decyloxetan-2-one
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Overview
Description
4-Undecylidine-3-decyloxetan-2-one is a chemical compound with the molecular formula C24H44O2. It is known for its unique structure, which includes a four-membered oxetane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Undecylidine-3-decyloxetan-2-one typically involves the formation of the oxetane ring through cyclization reactions. One common method is the intramolecular cyclization of appropriate precursors under specific conditions. For instance, the reaction of a decyl-substituted ketone with an undecylidene precursor can lead to the formation of the desired oxetane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Undecylidine-3-decyloxetan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxetane products.
Substitution: Substitution reactions can occur at the oxetane ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various oxetane derivatives with different functional groups, depending on the reagents and conditions used .
Scientific Research Applications
4-Undecylidine-3-decyloxetan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Undecylidine-3-decyloxetan-2-one involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological pathways. These interactions can result in the modulation of biological processes, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 3-Decyl-4-undecylideneoxetan-2-one
- 2-Oxetanone, 3-decyl-4-undecylidene-
- 3-Tetradecenoic acid, 2-decyl-3-hydroxy-, β-lactone
Uniqueness
4-Undecylidine-3-decyloxetan-2-one is unique due to its specific substitution pattern on the oxetane ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar oxetane derivatives .
Properties
CAS No. |
55680-03-0 |
---|---|
Molecular Formula |
C24H44O2 |
Molecular Weight |
364.6 g/mol |
IUPAC Name |
(4Z)-3-decyl-4-undecylideneoxetan-2-one |
InChI |
InChI=1S/C24H44O2/c1-3-5-7-9-11-13-15-17-19-21-23-22(24(25)26-23)20-18-16-14-12-10-8-6-4-2/h21-22H,3-20H2,1-2H3/b23-21- |
InChI Key |
GRLNNHWMCCZZOO-LNVKXUELSA-N |
Isomeric SMILES |
CCCCCCCCCC/C=C\1/C(C(=O)O1)CCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCC=C1C(C(=O)O1)CCCCCCCCCC |
Origin of Product |
United States |
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